InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3
. The compound has a molecular weight of 138.21 g/mol . One key reaction involving 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3α-ol is the Mitsunobu reaction []. This reaction is employed to invert the stereochemistry at the C3 position, leading to the formation of 6,7-dehydrotropacocaine. This highlights the compound's versatility as a synthetic building block.
The primary application of 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3α-ol lies in its use as a synthetic precursor for more complex tropane alkaloids []. These derivatives hold potential as glycosidase inhibitors, which are valuable targets for drug development in various therapeutic areas like diabetes and viral infections.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2